molecular formula C99H151F5N10O44 B10861956 (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-3-[3-[3-[5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-3-[3-[3-[5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B10861956
M. Wt: 2280.3 g/mol
InChI Key: USLSPVWUEIIRPP-YOEQVVABSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri-GalNAc(OAc)3-Perfluorophenyl involves the modification of triantenerrary N-acetylgalactosamine with pentafluorophenyl groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of Tri-GalNAc(OAc)3-Perfluorophenyl follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain the high purity (≥95%) required for research applications .

Chemical Reactions Analysis

Types of Reactions

Tri-GalNAc(OAc)3-Perfluorophenyl undergoes various chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as DMSO.

    Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Reactions: The major products are derivatives where the pentafluorophenyl groups are replaced by nucleophiles.

    Hydrolysis: The major products are deacetylated forms of the compound.

Scientific Research Applications

Tri-GalNAc(OAc)3-Perfluorophenyl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tri-GalNAc(OAc)3-Perfluorophenyl involves its engagement with the asialoglycoprotein receptor. This interaction facilitates the targeted degradation of proteins by directing them to lysosomes. The molecular targets include specific proteins that are tagged for degradation, and the pathways involved are those related to lysosomal targeting and protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri-GalNAc(OAc)3-Perfluorophenyl is unique due to its pentafluorophenyl modification, which enhances its ability to engage with the asialoglycoprotein receptor and facilitates targeted protein degradation. This makes it particularly valuable in the synthesis of GalNAc-lysosome-targeting chimeras (LYTACs) and other advanced research applications .

Properties

Molecular Formula

C99H151F5N10O44

Molecular Weight

2280.3 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-3-[3-[3-[5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C99H151F5N10O44/c1-58(115)111-86-93(152-67(10)124)89(149-64(7)121)70(52-146-61(4)118)155-96(86)143-36-16-13-22-73(127)105-30-19-33-108-76(130)25-40-140-55-99(114-79(133)28-39-135-44-46-137-48-50-139-51-49-138-47-45-136-43-29-80(134)158-92-84(103)82(101)81(100)83(102)85(92)104,56-141-41-26-77(131)109-34-20-31-106-74(128)23-14-17-37-144-97-87(112-59(2)116)94(153-68(11)125)90(150-65(8)122)71(156-97)53-147-62(5)119)57-142-42-27-78(132)110-35-21-32-107-75(129)24-15-18-38-145-98-88(113-60(3)117)95(154-69(12)126)91(151-66(9)123)72(157-98)54-148-63(6)120/h70-72,86-91,93-98H,13-57H2,1-12H3,(H,105,127)(H,106,128)(H,107,129)(H,108,130)(H,109,131)(H,110,132)(H,111,115)(H,112,116)(H,113,117)(H,114,133)/t70-,71-,72-,86-,87-,88-,89+,90+,91+,93-,94-,95-,96-,97-,98+/m1/s1

InChI Key

USLSPVWUEIIRPP-YOEQVVABSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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